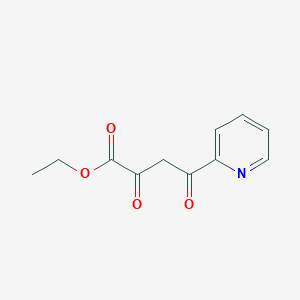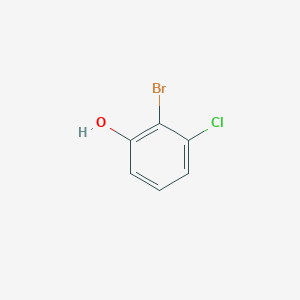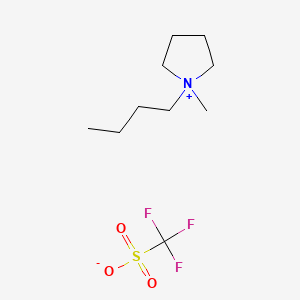
1-Butyl-1-methylpyrrolidinium trifluoromethanesulfonate
Overview
Description
1-Butyl-1-methylpyrrolidinium trifluoromethanesulfonate, also known as [BMPy][OTf], is an ionic liquid . It can be used as a solvent in various chemical reactions, including Rhodium-catalyzed regioselective hydroformylation reactions, direct asymmetric aldol condensation reactions, desulfurization of fuels, and nucleophilic aromatic substitution reactions .
Synthesis Analysis
The synthesis of 1-Butyl-1-methylpyrrolidinium trifluoromethanesulfonate involves the reaction of N, N’-butylmethylpyridinium chloride and potassium trifluoromethanesulfonate in acetone for 24 hours . The reaction solution is then filtered to remove solid impurities, and the acetone in the solution is removed by distillation to obtain the pure compound .
Molecular Structure Analysis
The molecular formula of 1-Butyl-1-methylpyrrolidinium trifluoromethanesulfonate is C10H20F3NO3S . Its molecular weight is 291.33 . The structure of the molecule includes a pyrrolidinium ring with a butyl and a methyl group attached to one of the nitrogen atoms, and a trifluoromethanesulfonate anion .
Chemical Reactions Analysis
1-Butyl-1-methylpyrrolidinium trifluoromethanesulfonate is used as a solvent in various chemical reactions . These include Rhodium-catalyzed regioselective hydroformylation reactions and direct asymmetric aldol condensation reactions . It can also be used in the desulfurization of fuels and nucleophilic aromatic substitution reactions .
Physical And Chemical Properties Analysis
1-Butyl-1-methylpyrrolidinium trifluoromethanesulfonate is a liquid at room temperature . The compound has a refractive index of 1.43 and a specific gravity of 1.26 .
Scientific Research Applications
Rhodium-Catalyzed Regioselective Hydroformylation Reactions
- Scientific Field : Organic Chemistry
- Application Summary : This compound is used as a solvent in rhodium-catalyzed regioselective hydroformylation reactions . Hydroformylation is a crucial process in organic synthesis, used to convert alkenes into aldehydes .
- Methods and Procedures : While the exact procedures can vary, generally, the alkene, rhodium catalyst, and “1-Butyl-1-methylpyrrolidinium trifluoromethanesulfonate” are combined under a carbon monoxide and hydrogen atmosphere .
- Results and Outcomes : The outcomes of these reactions are typically aldehydes, which are important intermediates in the synthesis of a variety of chemical products .
Direct Asymmetric Aldol Condensation Reaction
- Scientific Field : Organic Chemistry
- Application Summary : This compound is used as a solvent in direct asymmetric aldol condensation reactions . Aldol condensation is a key reaction in organic chemistry, used to form carbon-carbon bonds .
- Methods and Procedures : The reactants, typically a carbonyl compound and an enolizable aldehyde or ketone, are combined with “1-Butyl-1-methylpyrrolidinium trifluoromethanesulfonate” under suitable conditions .
- Results and Outcomes : The outcomes of these reactions are typically β-hydroxy carbonyl compounds, which are important intermediates in the synthesis of a variety of chemical products .
Desulfurization of Fuels
- Scientific Field : Chemical Engineering
- Application Summary : This compound is used in the desulfurization of fuels . Desulfurization is an important process in the refining of fossil fuels, as it helps to reduce the sulfur content and thus the environmental impact of these fuels .
- Methods and Procedures : While the exact procedures can vary, generally, the fuel is treated with “1-Butyl-1-methylpyrrolidinium trifluoromethanesulfonate” under suitable conditions to remove sulfur compounds .
- Results and Outcomes : The outcome of this process is a fuel with reduced sulfur content, which can help to reduce the environmental impact of burning these fuels .
Nucleophilic Aromatic Substitution Reactions
- Scientific Field : Organic Chemistry
- Application Summary : This compound is used as a solvent in nucleophilic aromatic substitution reactions . These reactions are a common method for introducing nucleophiles into aromatic rings .
- Methods and Procedures : The aromatic compound and the nucleophile are combined with “1-Butyl-1-methylpyrrolidinium trifluoromethanesulfonate” under suitable conditions .
- Results and Outcomes : The outcome of these reactions is typically an aromatic compound with the nucleophile introduced into the ring .
Safety And Hazards
properties
IUPAC Name |
1-butyl-1-methylpyrrolidin-1-ium;trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N.CHF3O3S/c1-3-4-7-10(2)8-5-6-9-10;2-1(3,4)8(5,6)7/h3-9H2,1-2H3;(H,5,6,7)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZJDNKTZWIOOJE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+]1(CCCC1)C.C(F)(F)(F)S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20F3NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5049285 | |
| Record name | 1-Butyl-1-methylpyrrolidinium trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5049285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butyl-1-methylpyrrolidinium trifluoromethanesulfonate | |
CAS RN |
367522-96-1 | |
| Record name | 1-Butyl-1-methylpyrrolidinium triflate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0367522961 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Butyl-1-methylpyrrolidinium trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5049285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Butyl-1-methylpyrrolidinium Trifluoromethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-BUTYL-1-METHYLPYRROLIDINIUM TRIFLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8643I9OAOY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



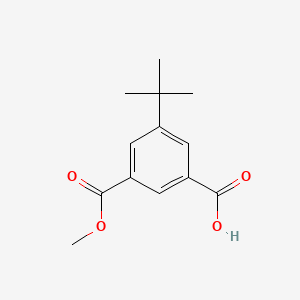
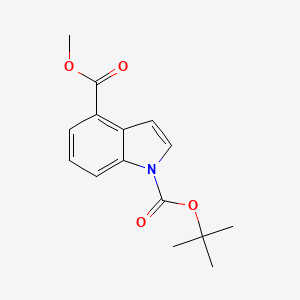
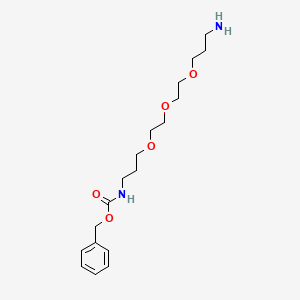




![2,6-Bis((3aR,8aS)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)pyridine](/img/structure/B1280856.png)
